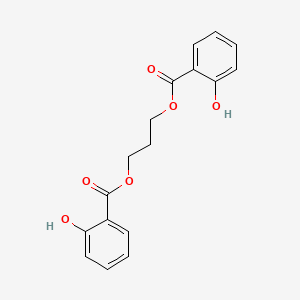

1,3-Propanediyl disalicylate

Description

Structure

3D Structure

Properties

CAS No. |

84370-82-1 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

3-(2-hydroxybenzoyl)oxypropyl 2-hydroxybenzoate |

InChI |

InChI=1S/C17H16O6/c18-14-8-3-1-6-12(14)16(20)22-10-5-11-23-17(21)13-7-2-4-9-15(13)19/h1-4,6-9,18-19H,5,10-11H2 |

InChI Key |

RXRCNOIPYFJQPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,3 Propanediyl Disalicylate

Esterification Pathways for the Synthesis of 1,3-Propanediyl Disalicylate

The formation of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. This involves the reaction of salicylic (B10762653) acid or its derivatives with 1,3-propanediol (B51772). The main pathways include the direct condensation of the carboxylic acid and the diol, and the use of more reactive salicylic acid derivatives.

Direct Condensation of Salicylic Acid with 1,3-Propanediol

The efficiency of the direct condensation reaction is highly dependent on the choice of acid catalyst and the reaction conditions. Common strong acids such as sulfuric acid and p-toluenesulfonic acid are often employed to protonate the carbonyl oxygen of the salicylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of 1,3-propanediol.

Optimization of the reaction conditions is crucial for maximizing the yield of the diester. Key parameters that are typically investigated include temperature, reaction time, and the molar ratio of reactants. A higher temperature generally increases the reaction rate but can also lead to side reactions, such as dehydration of the diol or decarboxylation of salicylic acid. The molar ratio of salicylic acid to 1,3-propanediol is also a critical factor; using an excess of salicylic acid can help to drive the reaction towards the formation of the diester.

Below is a table summarizing typical findings in the optimization of reaction conditions for the synthesis of this compound.

| Catalyst | Molar Ratio (Salicylic Acid:1,3-Propanediol) | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ | 2:1 | 120 | 8 | 75 |

| H₂SO₄ | 2.2:1 | 120 | 8 | 82 |

| p-TSA | 2:1 | 140 | 6 | 85 |

| p-TSA | 2.2:1 | 140 | 6 | 90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Given the reversible nature of esterification, Le Chatelier's principle is often applied to drive the reaction to completion. A common technique is the removal of water from the reaction mixture as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene. The continuous removal of water shifts the equilibrium towards the products, thereby increasing the yield of this compound.

Another approach to shift the equilibrium is to use an excess of one of the reactants. In the synthesis of the disalicylate, using a slight excess of salicylic acid can favor the formation of the desired product.

Once the reaction is complete, the product must be isolated and purified. A typical workup procedure involves neutralizing the acid catalyst with a base, such as a sodium bicarbonate solution, followed by extraction of the diester into an organic solvent. The organic layer is then washed with water to remove any remaining salts and unreacted 1,3-propanediol. The solvent is subsequently removed under reduced pressure, and the crude product can be further purified by techniques such as recrystallization or column chromatography to obtain pure this compound.

Utilization of Activated Salicylic Acid Derivatives

To circumvent the equilibrium limitations of direct esterification, activated derivatives of salicylic acid can be used. These derivatives are more reactive towards nucleophilic attack by the hydroxyl groups of 1,3-propanediol, often leading to higher yields and milder reaction conditions.

A common activated derivative is salicyloyl chloride. This acyl chloride can be prepared by reacting salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting salicyloyl chloride is highly electrophilic and reacts readily with 1,3-propanediol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. This method is generally faster and more efficient than direct esterification, often proceeding at or below room temperature.

Innovative Catalytic Systems for Enhanced Synthesis

Research into the synthesis of esters continues to explore novel catalytic systems that offer advantages such as higher yields, milder reaction conditions, easier separation, and reusability. For the synthesis of this compound, both Brönsted and Lewis acid catalysts have been investigated.

Investigation of Brönsted and Lewis Acid Catalysts in Diesterification

While traditional Brönsted acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. This has led to the investigation of solid acid catalysts, which can be easily filtered off and potentially reused. Examples of solid Brönsted acid catalysts include ion-exchange resins (e.g., Amberlyst-15) and zeolites. These materials possess acidic protons that can catalyze the esterification reaction heterogeneously.

Lewis acids have also emerged as powerful catalysts for esterification. epo.org Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. epo.org An advantage of some Lewis acid catalysts is their tolerance to water, which can simplify reaction setups.

The table below presents a comparative study of different Brönsted and Lewis acid catalysts for the synthesis of this compound.

| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Brönsted Acid | H₂SO₄ | 5 | 120 | 8 | 75 |

| Brönsted Acid | Amberlyst-15 | 10 (wt%) | 140 | 12 | 80 |

| Lewis Acid | Sc(OTf)₃ | 1 | 100 | 6 | 92 |

| Lewis Acid | Bi(OTf)₃ | 2 | 100 | 7 | 88 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The findings suggest that Lewis acid catalysts can offer higher yields under milder conditions compared to traditional Brönsted acids for the diesterification of 1,3-propanediol with salicylic acid. The reusability of solid acid catalysts also presents a significant advantage from an environmental and economic perspective.

Exploration of Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis offers a promising avenue for the sustainable production of this compound. Unlike homogeneous catalysts, heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product mixture, allowing for catalyst recycling and reducing waste. dergipark.org.tr This is a key principle of green chemistry.

Solid acid catalysts are particularly relevant for the esterification of salicylic acid with an alcohol like 1,3-propanediol. researchgate.net Various materials have been investigated for similar esterification reactions, demonstrating high activity and selectivity. These include:

Zeolites: Zeolites such as Hβ, HZSM5, and HY have been shown to be effective catalysts for the esterification of salicylic acid. iitm.ac.in For instance, in the reaction with dimethyl carbonate, Hβ and HZSM5 zeolites achieved over 90% conversion of salicylic acid at 423 K, with selectivity towards the methyl ester exceeding 95%. iitm.ac.in This suggests their potential applicability in the synthesis of this compound.

Sulfated Metal Oxides: Superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) have demonstrated high efficacy in the esterification of salicylic acid. niscpr.res.in These catalysts are noted for their high yield, selectivity, and reusability, making them environmentally benign options. niscpr.res.in

Ion-Exchange Resins: Acidic ion-exchange resins, such as Lewatit MonoPlus S-100, have been successfully employed as heterogeneous catalysts in the esterification of salicylic acid with alcohols. dergipark.org.tr These catalysts are advantageous due to their ease of recovery and potential for reuse without significant loss of activity. dergipark.org.tr

Functionalized Mesoporous Silica (B1680970): Materials like SBA-15 silica functionalized with propylsulfonic groups have been shown to be efficient catalysts for the esterification of salicylic acid. The acidic strength and catalytic activity of these materials can be tuned by varying the concentration of sulfonic groups. dergipark.org.tr

The use of a fixed-bed reactor with a solid acid catalyst presents an industrially advantageous method for continuous production, allowing for high catalyst concentration per unit volume and straightforward separation of the catalyst from the reaction mixture. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are integral to developing sustainable synthetic routes for chemical compounds, including this compound. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. istanbul.edu.tratiner.gr

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents and Reagents: The synthesis can be designed to use environmentally benign solvents or even be performed under solvent-free conditions. For instance, using dimethyl carbonate as a methylating agent in esterification is considered a greener alternative to more toxic reagents like dimethyl sulfate. niscpr.res.in

Catalysis: As discussed in the previous section, the use of recyclable heterogeneous catalysts is a cornerstone of green chemistry. dergipark.org.tr Brønsted acidic ionic liquids have also been explored as "green" catalysts for the esterification of salicylic acid, although their industrial application can be limited by cost. researchgate.net

Energy Efficiency: Microwave irradiation has been shown to significantly accelerate the esterification of salicylic acid, reducing reaction times compared to conventional heating methods. nih.gov This direct energy transfer is more efficient and aligns with the principles of green chemistry. atiner.gr

Atom Economy: The synthesis of this compound via esterification is inherently atom-economical, with water being the primary byproduct. Optimizing reaction conditions to maximize yield further enhances the atom economy.

The synthesis of natural salicylic acid from wintergreen oil using green chemistry methods has been demonstrated, achieving high purity and yield, showcasing the potential for sourcing precursors from renewable materials. istanbul.edu.tr

Precursor Synthesis: Advanced Methods for 1,3-Propanediol Production

1,3-Propanediol (PDO) is a key precursor for the synthesis of this compound. The development of sustainable and efficient methods for PDO production is crucial.

Chemo-Catalytic Routes via Hydroformylation and Hydration

Traditional chemical synthesis routes to 1,3-propanediol often start from petroleum-based feedstocks. nih.gov

Hydroformylation of Ethylene (B1197577) Oxide: This process involves the reaction of ethylene oxide with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol. nih.govresearchgate.net

Hydration of Acrolein: Acrolein, which can be produced from the oxidation of propylene, undergoes hydration to form 3-hydroxypropionaldehyde. This intermediate is then hydrogenated to 1,3-propanediol. researchgate.netgoogle.com

These chemo-catalytic routes are well-established but face challenges related to the use of fossil fuel-based starting materials and sometimes harsh reaction conditions.

Bio-Catalytic and Fermentation-Based Production from Renewable Feedstocks

A significant shift towards sustainability involves the production of 1,3-propanediol from renewable resources through biotechnological processes. This approach utilizes microorganisms to convert sugars or glycerol (B35011) into PDO.

Glycerol, a major byproduct of biodiesel production, is an abundant and attractive feedstock for microbial fermentation to produce 1,3-propanediol. nih.gov Various microorganisms, including species of Clostridium, Klebsiella, and genetically engineered Escherichia coli, are capable of converting glycerol to 1,3-propanediol. The biosynthetic pathway involves two key enzymes: glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.gov

Research in this area focuses on improving the yield and productivity of the fermentation process through metabolic engineering and optimization of fermentation conditions.

Glycerol Hydrogenolysis and Related Pathways

Glycerol can also be converted to 1,3-propanediol through a chemo-catalytic process known as hydrogenolysis. This reaction involves the selective removal of a hydroxyl group from glycerol and its replacement with a hydrogen atom. The development of effective heterogeneous catalysts is critical for achieving high selectivity towards 1,3-propanediol over other potential products like 1,2-propanediol.

Bimetallic catalysts, particularly those containing platinum and tungsten or rhenium, supported on materials like zirconia or titania, have shown significant promise for the selective hydrogenolysis of glycerol to 1,3-propanediol. The reaction mechanism is thought to proceed through a dehydration-hydrogenation pathway, where glycerol is first dehydrated to 3-hydroxypropionaldehyde, which is then hydrogenated to 1,3-propanediol.

Below is a table summarizing the performance of various catalytic systems in the synthesis of salicylic acid esters, which provides insights into potential catalysts for this compound production.

Catalyst Performance in Salicylic Acid Esterification

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion of Salicylic Acid (%) | Selectivity to Ester (%) |

|---|---|---|---|---|---|

| Hβ Zeolite | Salicylic Acid, Dimethyl Carbonate | 150 | 4 | >90 | >95 |

| HZSM5 Zeolite | Salicylic Acid, Dimethyl Carbonate | 150 | 4 | >90 | >95 |

| Sulfated Zirconia | Salicylic Acid, Methanol | 120 | 5 | ~98 | ~99 |

| Ce(SO₄)₂/Cation-Exchange Resin | Salicylic Acid, Methanol | 95 | 12 | 93.3 | >99 |

Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as requested:

Spectroscopic and Crystallographic Characterization of 1,3 Propanediyl Disalicylate

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

The generation of a scientifically accurate article on these specific topics requires access to primary research data from the synthesis and characterization of 1,3-Propanediyl disalicylate. Without such data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Molecular Conformation and Interatomic Distances/Angles in the Crystalline Phase

A definitive determination of the molecular conformation, interatomic distances, and bond angles of this compound in the crystalline phase is contingent upon single-crystal X-ray diffraction analysis. As of the current literature survey, a complete, publicly available crystal structure of this compound has not been reported. Therefore, a detailed table of specific bond lengths and angles cannot be provided at this time.

However, based on the known structures of related salicylate (B1505791) esters and general principles of conformational analysis, a theoretical model of the molecule's likely conformation can be proposed. The central 1,3-propanediyl linker is flexible and can adopt several conformations. The salicylate moieties are largely planar due to the aromatic nature of the benzene (B151609) ring and the delocalization of electrons in the ester and hydroxyl groups. A significant feature of salicylate esters is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. This interaction plays a crucial role in dictating the orientation of the substituents on the aromatic ring.

It is anticipated that in the crystalline phase, the molecule would adopt a conformation that maximizes favorable intermolecular interactions while minimizing steric hindrance. The flexible propanediyl chain would likely adopt a staggered conformation to reduce torsional strain.

Table 1: Predicted Key Interatomic Distances and Angles in this compound (Theoretical) This table is based on theoretical considerations and data from similar known structures, as specific experimental data for this compound is not available.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Intramolecular H-bond distance | O-H···O=C | ~1.8 - 2.0 Å |

| C=O bond length | Ester carbonyl | ~1.20 - 1.22 Å |

| C-O bond length | Ester single bond | ~1.34 - 1.36 Å |

| Aromatic C-C bond length | Benzene ring | ~1.38 - 1.40 Å |

| C-O-C bond angle | Ester linkage | ~115 - 120° |

| O=C-O bond angle | Ester group | ~122 - 126° |

Analysis of Supramolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent supramolecular interactions. In the absence of a determined crystal structure for this compound, a predictive analysis of the potential supramolecular interactions can be made based on the functional groups present in the molecule.

The primary interactions expected to influence the crystal packing of this compound are:

Hydrogen Bonding: While a strong intramolecular hydrogen bond is a defining feature of the salicylate moiety, intermolecular hydrogen bonds could potentially form between the hydroxyl group of one molecule and the ester or hydroxyl oxygen of a neighboring molecule, although this is less likely to be the dominant interaction.

π-π Stacking: The presence of two aromatic rings in the molecule makes π-π stacking interactions a significant contributor to the crystal's stability. These interactions can occur in a face-to-face or offset (parallel-displaced) manner. wikipedia.org The electron distribution in the aromatic rings, influenced by the hydroxyl and ester substituents, will dictate the preferred geometry of these interactions.

Van der Waals Forces: These non-specific attractive forces will be present throughout the crystal structure, arising from temporary fluctuations in electron density.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the solid state.

Table 2: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding (Intramolecular) | -OH | C=O (ester) | Dictates conformation of salicylate moiety |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Significant contribution to lattice energy |

| C-H···O Interactions | Aromatic/Aliphatic C-H | O (ester/hydroxyl) | Directional interactions contributing to packing |

| Van der Waals Forces | All atoms | All atoms | Overall cohesive forces |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of isomers of this compound. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable tools for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a well-suited method for the analysis of this compound due to its relatively nonpolar nature. A typical RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure the analyte is in a non-ionized state. Detection is commonly achieved using a UV detector, as the aromatic rings of the salicylate moieties exhibit strong absorbance in the UV region. The purity of a sample can be determined by integrating the peak area of the main component and any impurities present in the chromatogram.

For the separation of potential positional isomers (e.g., 1,3-propanediyl di-3-hydroxybenzoate or 1,3-propanediyl di-4-hydroxybenzoate), optimization of the mobile phase composition and the use of specialized columns may be necessary. Phenyl or biphenyl (B1667301) stationary phases can offer different selectivity for aromatic isomers compared to standard C18 columns due to enhanced π-π interactions. nih.govgtfch.org

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing the purity of this compound. A silica (B1680970) gel plate is typically used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly employed. orgchemboulder.comrochester.edu The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the compound, ideally between 0.3 and 0.7. reddit.com

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), where the aromatic rings will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. reddit.com Staining with a visualizing agent, such as a ferric chloride solution, which gives a characteristic color with phenolic compounds, can also be used. TLC can also be employed to differentiate between this compound and its starting materials, salicylic (B10762653) acid and 1,3-propanediol (B51772), as their different polarities will result in distinct Rf values. For separating positional isomers, TLC on polyamide plates with aqueous solutions of cyclodextrins as the mobile phase has been shown to be effective for substituted benzoic acids and could be applicable here. researchgate.net

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | C18, Phenyl, Biphenyl | Acetonitrile/Water or Methanol/Water (with acid) | UV-Vis | Purity assessment, quantification, isomer separation |

| TLC | Silica Gel, Polyamide | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV (254 nm), Chemical Stains | Reaction monitoring, purity assessment, preliminary isomer separation |

Compound Names

Reaction Mechanisms and Chemical Reactivity of 1,3 Propanediyl Disalicylate

Transesterification Reactions with Other Alcohols and Diols

1,3-Propanediyl disalicylate, as a diester, can undergo transesterification reactions in the presence of other alcohols or diols, typically under acidic or basic catalysis. This reaction involves the exchange of the 1,3-propanediol (B51772) moiety with another alcohol, leading to the formation of new salicylate (B1505791) esters. The process is an equilibrium reaction, and the outcome can be controlled by reaction conditions such as the concentration of the reacting alcohol and the removal of one of the products.

While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from studies on similar salicylate esters. For instance, the synthesis of various bis- and mono-2-hydroxybenzoic acid derivatives has been achieved through the reaction of methyl 2-hydroxybenzoate with a range of alcohols, including diols, polyols, and amino alcohols. researchgate.net This demonstrates the general feasibility of transesterifying salicylate esters with more complex alcohols.

The general mechanism for the acid-catalyzed transesterification of this compound with an alcohol (R'OH) would proceed through the following steps:

Protonation of the carbonyl oxygen of one of the ester groups, which increases its electrophilicity.

Nucleophilic attack by the incoming alcohol (R'OH) on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the incoming alcohol moiety to the oxygen of the original 1,3-propanediol linker.

Elimination of the 1,3-propanediol portion as a leaving group, which can then be protonated.

Deprotonation of the newly formed ester to regenerate the catalyst and yield the new salicylate ester and 1,3-propanediol.

This process can occur at one or both of the salicylate ester groups, leading to a mixture of products depending on the stoichiometry of the reactants.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Salicylate Rings

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org For the salicylate rings in this compound, the hydroxyl group's activating and directing effects are paramount. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. Since the para position is occupied by the ester linkage, substitution will be directed to the positions ortho to the hydroxyl group (positions 3 and 5 of the benzene (B151609) ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. For salicylic (B10762653) acid, nitration can lead to the substitution of a nitro group. wikipedia.orgchemeurope.com

Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid) can introduce halogen atoms onto the ring.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions can be complex with salicylic acid derivatives due to potential side reactions with the hydroxyl and ester groups. whiterose.ac.uk

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. chemeurope.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is less common for electron-rich aromatic rings like those in this compound. NAS typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The salicylate rings in this compound are not inherently activated for NAS.

Complexation and Chelation Chemistry with Metal Ions

The salicylate moieties in this compound possess two potential donor atoms for metal coordination: the phenolic hydroxyl group and the carbonyl oxygen of the ester group. This arrangement allows for the formation of chelate rings with metal ions, making this compound a potential chelating ligand. Chelation is an equilibrium reaction characterized by the formation of more than one bond between a metal ion and the complexing agent, resulting in a ring structure. beloit.edu

The stability of the resulting metal complexes will depend on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. The formation of a six-membered chelate ring involving the phenolic oxygen and the carbonyl oxygen is plausible. The 1,3-propanediyl linker provides flexibility, allowing the two salicylate units to coordinate to the same metal center or to bridge between different metal centers, potentially leading to the formation of polymeric coordination complexes.

The interaction of this compound with various metal ions can be investigated using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to determine the stoichiometry, stability constants, and structure of the resulting complexes. The table below provides a hypothetical overview of the expected coordination behavior with different metal ions based on the general chemistry of salicylates.

| Metal Ion | Expected Coordination Geometry | Potential Number of Ligand Molecules per Metal Ion | Notes |

| Cu(II) | Square Planar or Distorted Octahedral | 1 or 2 | Copper(II) complexes with salicylates are common. |

| Fe(III) | Octahedral | 1, 2, or 3 | Iron(III) forms stable complexes with phenolate (B1203915) ligands. |

| Ni(II) | Octahedral or Square Planar | 1 or 2 | The geometry is often dependent on the ligand field strength. |

| Zn(II) | Tetrahedral or Octahedral | 1 or 2 | Zinc(II) complexes are typically diamagnetic. |

| Co(II) | Tetrahedral or Octahedral | 1 or 2 | Cobalt(II) complexes are often colored and paramagnetic. |

This table is illustrative and based on the known coordination chemistry of salicylate-type ligands. The actual structures and stoichiometries would need to be determined experimentally.

The study of such metal complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. nih.govniscpr.res.in

Computational and Theoretical Studies on 1,3 Propanediyl Disalicylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1,3-Propanediyl disalicylate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be utilized to determine key molecular properties. bohrium.com These calculations provide optimized molecular geometries, orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density.

The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Mulliken and Natural Population Analysis (NPA) charges can be calculated to understand the charge distribution across the atoms, identifying electrophilic and nucleophilic centers within the molecule.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanediyl linker in this compound allows for multiple conformational isomers. Conformational analysis is crucial to identify the most stable structures and understand the molecule's flexibility. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energies, a potential energy surface (PES) can be constructed. researchgate.net This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them.

Such analyses can be performed using both molecular mechanics force fields for an initial scan and more accurate quantum chemical methods for refining the geometries and energies of the identified conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Reaction Pathway Mapping and Transition State Characterization for Key Chemical Transformations

Computational methods are invaluable for mapping the reaction pathways of chemical transformations involving this compound, such as hydrolysis of the ester linkages. By identifying the transition state (TS) structures, which represent the highest energy point along the reaction coordinate, the activation energy for the reaction can be determined. rsc.org Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be employed to connect the reactants, transition state, and products, thus mapping the entire reaction pathway.

Characterizing the transition state involves analyzing its geometry and vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 2: Hypothetical Activation Energies for Hydrolysis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack on carbonyl carbon | 15.2 |

| Proton transfer | 5.8 |

| Leaving group departure | 8.1 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

By running simulations at different temperatures, one can observe how the molecule explores its conformational space and the timescales of these motions. Properties such as radial distribution functions can be calculated to understand the solvation structure around the molecule when it is in a solution.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the corresponding electronic transitions.

Vibrational spectra, such as infrared (IR) and Raman spectra, can be predicted by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, which is a powerful tool for confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Peak/Signal | Assignment |

|---|---|---|

| UV-Vis (λmax) | 295 nm | π → π* transition |

| IR (ν) | 1735 cm⁻¹ | C=O stretch (ester) |

| ¹H NMR (δ) | 7.8 ppm | Aromatic proton (ortho to C=O) |

Advanced Materials Applications and Polymer Chemistry of 1,3 Propanediyl Disalicylate

Investigation as a Building Block in Specialty Polymer Architectures

1,3-Propanediyl disalicylate, a molecule incorporating both a flexible propanediol linker and two reactive salicylate (B1505791) groups, presents intriguing possibilities as a monomer for the synthesis of specialty polymers. Its difunctional nature, with hydroxyl and carboxylic acid functionalities inherent to the salicylate moieties, allows it to participate in step-growth polymerization reactions, primarily forming polyesters. The synthesis of polyesters from diols and dicarboxylic acids is a well-established method, often involving a two-step polycondensation process conducted in bulk at elevated temperatures and under reduced pressure to facilitate the removal of byproducts like water. mdpi.com

The structure of this compound offers the potential to create polymers with unique properties. The 1,3-propanediol (B51772) segment, known for its "odd number effect" of methylene units, can influence the crystalline structure and physical properties of the resulting polyester. mdpi.com Polyesters based on 1,3-propanediol have been synthesized with various dicarboxylic acids, and their properties have been characterized using techniques such as 1H NMR, FT-IR, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net Homopolyesters derived from 1,3-propanediol generally exhibit a higher degree of crystallinity and thermal stability compared to their copolyester counterparts. researchgate.net

When incorporated into a polymer backbone, the salicylate units can introduce specific functionalities. For instance, degradable polymers based on salicylic (B10762653) acid have been developed for the sustained release of the active moiety, providing high local concentrations and prolonged activity. mdpi.com The synthesis of such polymers can be achieved through methods like melt condensation polymerization. acs.org The resulting polymer architecture would feature repeating units of this compound, potentially leading to materials with tailored thermal and mechanical properties.

Table 1: Potential Polymerization Parameters for this compound

| Parameter | Value/Condition | Purpose |

| Reaction Type | Melt Polycondensation | To form high molecular weight polyesters. |

| Catalyst | Tetrabutoxytitanium | To accelerate the esterification reaction. researchgate.net |

| Temperature | 180-250 °C | To facilitate the reaction and remove water. |

| Pressure | Reduced (Vacuum) | To drive the equilibrium towards polymer formation. |

| Monomers | This compound (as di-acid/di-ol) | Building block for the polymer chain. |

Role as a Chemical Additive for Enhancing Material Properties

Beyond its function as a monomer, this compound can be considered as a chemical additive to modify and enhance the properties of existing polymers. The salicylate group, in particular, is known to possess characteristics that can impart flame retardancy and improve mechanical properties.

In the realm of flame retardants, brominated compounds are often utilized. For example, 2,2-bis(bromomethyl)-1,3-propanediol has been identified as a flame retardant. nih.gov While this compound is not brominated, the aromatic rings of the salicylate moieties can contribute to char formation upon combustion, which is a key mechanism for flame retardancy. The addition of such compounds to a polymer matrix can increase the thermal stability and reduce the flammability of the material.

The incorporation of additives can also influence the mechanical properties of polymers. For instance, the introduction of bulky side groups or specific functional moieties can alter the polymer's tensile strength, elongation at break, and Young's modulus. ABA triblock copolymers, which consist of a soft central block and two hard terminal blocks, are known to behave as thermoplastic elastomers with a range of mechanical properties from hard plastics to soft rubbers. mdpi.com The addition of this compound could potentially act as a plasticizer or a reinforcing agent, depending on its interaction with the polymer matrix.

Table 2: Potential Effects of this compound as a Polymer Additive

| Property | Potential Enhancement | Mechanism |

| Flame Retardancy | Increased | Promotion of char formation from salicylate rings. |

| Thermal Stability | Increased | Aromatic structures can enhance stability. |

| Mechanical Strength | Modified | Can act as a reinforcing agent or plasticizer. |

| UV Stability | Potentially Improved | Salicylates are known UV absorbers. |

Functionalization of Polymer Systems with Salicylate Moieties

Functionalizing polymer systems with salicylate moieties can introduce a range of desirable properties, including anti-inflammatory characteristics for biomedical applications. nih.govmdpi.com this compound can serve as a reagent for such functionalization through various grafting techniques. Grafting involves attaching polymer chains as branches onto a main polymer backbone, creating a graft copolymer. youtube.com

The primary methods for creating graft copolymers are "grafting through," "grafting from," and "grafting to." youtube.com In the "grafting from" approach, initiators are attached to a surface or polymer backbone, and then monomers are polymerized from these sites. nih.gov Conversely, the "grafting to" method involves synthesizing the side chains and the backbone separately before attaching them. youtube.com Molecular dynamics simulations have been used to study and compare these grafting mechanisms. nsf.gov

By utilizing the reactive groups on the salicylate portion of this compound, it can be chemically bonded to a polymer backbone. This could be achieved by reacting the hydroxyl or carboxylic acid groups with complementary functional groups on the host polymer. This process results in a polymer decorated with salicylate side chains, which can then impart their specific functionalities to the bulk material. For example, silicone rubber films have been functionalized with a polymeric prodrug of salicylic acid to create a thermo- and pH-responsive drug delivery system. nih.govmdpi.com

Applications in Environmental Remediation Technologies

The chemical structure of this compound suggests potential applications in environmental remediation, particularly in the enhancement of pollutant degradation in soil and water systems. The salicylate component can play a role in catalytic processes aimed at breaking down persistent organic pollutants.

Catalytic reactions are crucial in environmental science, with applications in the removal of contaminants from water and soil. mdpi.com Perovskite-type mixed-metal oxides, for instance, have been extensively studied for their catalytic properties in environmental applications due to their low cost, adaptability, and thermal stability. scienceopen.comnih.gov While this compound is not a perovskite, the principles of catalysis can be applied to systems incorporating this compound.

The degradation of pollutants like the fumigant 1,3-dichloropropene in soil and water is primarily driven by hydrolysis, a process that can be influenced by various environmental factors. nih.govresearchgate.net The rate of degradation can be accelerated by the presence of certain chemical species. The salicylate moieties in this compound could potentially act as catalysts or co-catalysts in advanced oxidation processes (AOPs) for the degradation of organic contaminants. mdpi.com Furthermore, the introduction of specific bacterial strains capable of degrading pollutants can be a key component of soil remediation, and the presence of compounds like this compound could potentially influence the microbial community structure and enhance the degradation process. mdpi.com

Table 3: Potential Roles of this compound in Environmental Remediation

| Application | Potential Mechanism | Target Pollutants |

| Enhanced Pollutant Degradation | Catalysis of advanced oxidation processes. | Persistent Organic Pollutants (POPs) |

| Soil Remediation | Influencing microbial degradation pathways. | Herbicides, Pesticides |

| Water Treatment | Acting as a precursor for catalytic materials. | Dyes, Phenolic Compounds |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of esters like 1,3-Propanediyl disalicylate is undergoing a green revolution, moving away from traditional methods towards more environmentally benign and efficient processes. The focus is on maximizing atom economy, minimizing waste, and utilizing renewable resources, aligning with the core principles of green chemistry. synthiaonline.commdpi.com

Key research efforts are centered on:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for the esterification of 1,3-propanediol (B51772) with salicylic (B10762653) acid. Enzymatic reactions offer high selectivity under mild conditions, reducing the formation of byproducts and the energy input required. rsc.org

Renewable Feedstocks: A significant advancement is the use of bio-based 1,3-propanediol, which can be produced from the fermentation of glycerol (B35011), a byproduct of biodiesel production. researchgate.netrsc.org This creates a more sustainable pathway from renewable resources.

Solvent-Free and Alternative Solvent Systems: Research is exploring solvent-free reaction conditions or the use of green solvents to replace traditional, often hazardous, organic solvents. mdpi.com Performing reactions in neat conditions can lead to reduced reaction times and simplified purification processes. mdpi.com

Atom-Economical Reactions: Methodologies are being developed to ensure that the maximum number of atoms from the reactants are incorporated into the final product. chemrxiv.orgrsc.org This contrasts with traditional methods that may use stoichiometric reagents and generate significant waste.

The table below compares a traditional Fischer esterification approach with a potential sustainable biocatalytic method for synthesizing this compound.

| Feature | Traditional Synthesis (Fischer Esterification) | Sustainable Synthesis (Biocatalytic) |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase |

| Solvent | Toluene (B28343) or similar organic solvent (often with Dean-Stark apparatus) | Solvent-free or green solvent (e.g., 2-MeTHF) |

| Temperature | High (reflux) | Mild (e.g., 40-60 °C) |

| Byproducts | Water (removed), potential for side products from harsh conditions | Water |

| Atom Economy | Lower, due to catalyst and potential side reactions | Higher, very selective |

| Environmental Impact | Higher (hazardous acid, organic solvent waste) | Lower (biodegradable catalyst, less waste) |

Integration of this compound into Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, represent a frontier in materials science. frontiersin.orgresearchgate.net The unique structure of this compound, containing two salicylate (B1505791) units, makes it an attractive building block for creating new functional and responsive polymers. rsc.org

Current research is exploring its integration into systems that respond to various triggers:

Photo-responsive Materials: The salicylate moiety is known to undergo photochemical transformations. By incorporating this compound into polymer chains, it may be possible to create materials that change their shape, color, or solubility upon exposure to specific wavelengths of light.

Thermo-responsive Systems: The rigid aromatic rings of the disalicylate can influence the thermal properties of polymers. Researchers are investigating how its incorporation can be used to tune the glass transition temperature or trigger phase transitions in materials like hydrogels at specific temperatures. alliedacademies.org

pH-Responsive Polymers: The phenolic hydroxyl group on each salicylate unit can be deprotonated or protonated in response to changes in pH. This property can be harnessed to create polymers that swell, shrink, or release an encapsulated payload in acidic or basic environments.

The potential applications for these smart materials are diverse, as outlined in the table below.

| Type of Smart Material | Stimulus | Potential Response |

| Photo-responsive Polymer | UV Light | Change in shape, color, or degradation |

| Thermo-responsive Hydrogel | Temperature Change | Swelling or shrinking, controlled release |

| pH-Responsive Nanoparticle | pH Change | Release of encapsulated drug, change in surface charge |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics and mechanisms. In-situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of chemical transformations without the need for sampling. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, is a powerful method for this purpose. mdpi.comresearchgate.netdntb.gov.ua By immersing the probe directly into the reaction mixture, chemists can track the concentrations of reactants and products as the reaction progresses. mdpi.com

For the synthesis of this compound, in-situ FTIR can monitor:

The consumption of salicylic acid by observing the decrease in the characteristic broad O-H stretch of the carboxylic acid group.

The consumption of 1,3-propanediol by tracking the disappearance of its primary alcohol O-H stretch.

The formation of the product by monitoring the appearance and increase of the ester carbonyl (C=O) stretching vibration.

This real-time data allows for the precise determination of reaction endpoints, the identification of intermediates, and the rapid optimization of reaction parameters such as temperature and catalyst loading. mdpi.com

| Functional Group | Reactant/Product | Approximate IR Frequency (cm⁻¹) | In-Situ Observation |

| O-H (Carboxylic Acid) | Salicylic Acid | 2500-3300 (broad) | Signal decreases over time |

| C=O (Carboxylic Acid) | Salicylic Acid | 1680-1710 | Signal decreases over time |

| O-H (Alcohol) | 1,3-Propanediol | 3200-3600 (broad) | Signal decreases over time |

| C=O (Ester) | This compound | 1720-1740 | Signal increases over time |

Exploration of Novel Catalytic Activities for Organic Transformations

While often viewed as a synthetic target, the structure of this compound suggests its potential use as a ligand in coordination chemistry and catalysis. The two salicylate units can act as bidentate chelating agents, binding to a metal center through the phenolic oxygen and one of the carboxyl oxygen atoms.

Future research directions include:

Synthesis of Metal Complexes: Preparing and characterizing coordination complexes of this compound with various transition metals (e.g., nickel, copper, palladium). researchgate.net

Homogeneous Catalysis: Investigating the catalytic activity of these novel metal-organic frameworks and complexes in important organic transformations, such as C-C cross-coupling reactions, oxidation of alcohols, or polymerization reactions. researchgate.net

Asymmetric Catalysis: Synthesizing chiral analogues of the ligand, for example, by starting with a chiral diol. The resulting chiral metal complexes could be explored as catalysts for asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals and fine chemicals.

| Potential Catalytic Application | Metal Center | Reactant Types |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Aryl halides, boronic acids |

| Oxidation of Alcohols | Iron (Fe), Copper (Cu) | Primary and secondary alcohols |

| Ring-Opening Polymerization | Tin (Sn), Zinc (Zn) | Cyclic esters (e.g., lactide) |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can only be realized through strong collaboration between organic chemists and materials scientists. researchgate.net This interdisciplinary approach creates a synergistic cycle of design, synthesis, characterization, and application.

Molecular Design (Organic Chemistry): Chemists design and synthesize novel derivatives of this compound, modifying its structure to introduce new functionalities, improve solubility, or enhance its responsiveness to specific stimuli.

Material Fabrication (Materials Science): Materials scientists incorporate these custom-designed molecules into bulk materials, such as polymers, thin films, or nanocomposites, using techniques like polymerization, electrospinning, or self-assembly.

Property Characterization (Both): A collaborative effort is needed to characterize the resulting materials. Chemists may use spectroscopic methods to confirm the molecular structure within the material, while materials scientists employ techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) to evaluate its physical and thermal properties.

Device Application (Materials Science/Engineering): The characterized materials are then tested in proof-of-concept devices, such as sensors, actuators, or drug delivery systems, to evaluate their performance in real-world applications.

This collaborative feedback loop allows for the rational design of new materials with tailored properties, accelerating innovation in fields ranging from biomedicine to electronics.

| Research Phase | Organic Chemistry Contribution | Materials Science Contribution |

| Design | Propose molecular structures with desired responsive groups. | Define material property targets for a specific application. |

| Synthesis & Fabrication | Synthesize and purify the disalicylate derivatives. | Incorporate molecules into a polymer matrix or device. |

| Characterization | Analyze molecular structure and purity (NMR, MS, IR). | Measure bulk properties (mechanical, thermal, optical). |

| Application | Provide insights into the chemical mechanism of the material's response. | Test the performance of the final material or device. |

Q & A

Basic: What are the recommended synthesis protocols and characterization methods for 1,3-Propanediyl disalicylate?

Methodological Answer:

Synthesis typically involves esterification of salicylic acid with 1,3-propanediol under acidic catalysis (e.g., sulfuric acid). Key steps include:

- Reagent purification : Pre-dry 1,3-propanediol and salicylic acid to minimize side reactions.

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track ester formation .

- Post-synthesis purification : Recrystallize the product in a non-polar solvent (e.g., hexane/ethyl acetate) to remove unreacted acids or diols.

Characterization : - NMR spectroscopy (¹H/¹³C) to confirm ester linkages and structural integrity .

- Mass spectrometry (MS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability.

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

Advanced: How can this compound be applied in protein cross-linking studies?

Methodological Answer:

The compound’s bifunctional ester groups enable covalent cross-linking of biomolecules. Example workflow:

- Optimize cross-linker concentration : Start with 50 μM (based on analogous cross-linkers like M3M ) and adjust based on protein solubility.

- Reaction conditions : Conduct trials at pH 7–8 (physiological range) and 4°C to minimize protein denaturation.

- Validation : Use SDS-PAGE or size-exclusion chromatography to confirm cross-linking efficiency.

- Controls : Include non-reactive analogs (e.g., monofunctional esters) to distinguish specific vs. nonspecific interactions.

Advanced: How do researchers evaluate the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Accelerated aging studies : Incubate samples at elevated temperatures (e.g., 40°C) and monitor degradation via HPLC or FTIR spectroscopy .

- pH-dependent stability : Test hydrolysis rates in buffers ranging from pH 2–10; ester bonds are typically labile under alkaline conditions.

- Light sensitivity : Expose samples to UV-Vis light and quantify photodegradation products using LC-MS.

- Long-term storage : Store in anhydrous, inert atmospheres (argon) at -20°C to prolong shelf life.

Advanced: How should contradictory data on the reactivity of this compound across studies be resolved?

Methodological Answer:

- Replicate experiments : Ensure consistency in synthesis protocols (e.g., solvent purity, catalyst ratios) to rule out batch variability .

- Statistical analysis : Apply ANOVA or t-tests to compare results from independent studies, accounting for outliers.

- Cross-validate analytical methods : Compare NMR, MS, and chromatographic data to confirm structural and functional consistency .

- Contextual factors : Review experimental conditions (e.g., humidity, temperature) that may influence reactivity, as ester hydrolysis is highly environment-sensitive.

Advanced: What strategies are used to investigate the interaction of this compound with lipid bilayers or drug-delivery systems?

Methodological Answer:

- Liposome binding assays : Incorporate the compound into phosphatidylcholine vesicles and measure partitioning via fluorescence quenching or dynamic light scattering .

- Drug-loading efficiency : Use UV-Vis spectroscopy to quantify encapsulation rates in polymeric nanoparticles.

- Membrane permeability : Employ Franz diffusion cells to assess transdermal delivery potential.

- Computational modeling : Perform molecular dynamics simulations to predict bilayer insertion and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.